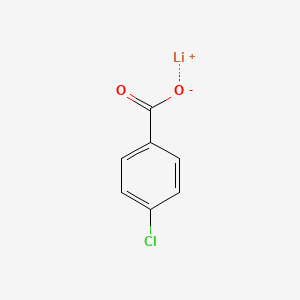

Lithium 4-chlorobenzoate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H4ClLiO2 |

|---|---|

Molecular Weight |

162.5 g/mol |

IUPAC Name |

lithium;4-chlorobenzoate |

InChI |

InChI=1S/C7H5ClO2.Li/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |

InChI Key |

DZGOCNZTCHHDRW-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC(=CC=C1C(=O)[O-])Cl |

Origin of Product |

United States |

Synthesis and Characterization of Lithium 4 Chlorobenzoate

The synthesis of lithium 4-chlorobenzoate (B1228818) can be achieved through several standard chemical routes. One documented method involves the reaction of a 4-chlorobenzoic acid ester with a lithium-containing reagent.

A specific preparation involves the reaction of methyl 4-chlorobenzoate with lithium trimethylsilanolate. prepchem.com In this procedure, the reagents are heated at reflux in dry toluene (B28343) overnight. The product, lithium 4-chlorobenzoate, is then isolated as a white solid. prepchem.com

An alternative and more general approach is the direct acid-base neutralization reaction between 4-chlorobenzoic acid and a lithium base, such as lithium hydroxide (B78521) or lithium carbonate, in a suitable solvent. google.com This type of reaction is a fundamental method for preparing metallic salts of carboxylic acids. For example, the reaction of 4-chlorobenzoic acid with lithium hydroxide monohydrate has been used as a step in the synthesis of more complex molecules. google.com

Structural Characterization and Crystallography

Single Crystal X-ray Diffraction (SXRD) Analysis

Due to the absence of a published crystal structure for lithium 4-chlorobenzoate (B1228818), the following subsections will draw upon data from well-characterized lithium carboxylate analogs to predict its structural properties.

Determination of Unit Cell Parameters and Space Group Symmetry

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) and the symmetry operations that relate the contents of the unit cell (the space group) are fundamental properties of a crystalline compound. For instance, the hydrated form of a simple lithium carboxylate, lithium acetate (B1210297) dihydrate (CH₃COOLi·2H₂O), crystallizes in the orthorhombic system with the space group Pccn. iucr.org Anhydrous lithium acetate, on the other hand, adopts a triclinic structure with the space group P1. iucr.org More complex lithium carboxylates, such as those derived from polycarboxylic acids, exhibit a variety of crystal systems and space groups depending on the nature of the ligand and the presence of solvent molecules. acs.orgmdpi.com It is plausible that lithium 4-chlorobenzoate, depending on its crystallization conditions (e.g., anhydrous or hydrated), could adopt one of these common crystal systems, such as monoclinic or orthorhombic.

Interactive Data Table: Unit Cell Parameters of Analogous Lithium Carboxylates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Lithium Acetate Dihydrate | CH₃COOLi·2H₂O | Orthorhombic | Pccn | 6.86 | 11.49 | 6.59 | 90 | 90 | 90 | iucr.org |

| Anhydrous Lithium Acetate | C₂H₃LiO₂ | Triclinic | P1 | 9.29 | 12.13 | 6.76 | 101.0 | 100.32 | 105.08 | iucr.org |

| Lithium Benzoate (B1203000)/L-proline Cocrystal | C₁₂H₁₄LiNO₄ | Orthorhombic | P2₁2₁2₁ | 10.63 | 12.35 | 9.17 | 90 | 90 | 90 | google.com |

Analysis of Coordination Geometry Around the Lithium Center

The lithium ion in carboxylate complexes typically exhibits a tetrahedral or distorted tetrahedral coordination geometry. mdpi.comrsc.orgiucr.org However, higher coordination numbers, such as five (trigonal bipyramidal) or six (octahedral), are also observed, particularly in the presence of additional ligands like water or other solvent molecules. iaea.orgroyalsocietypublishing.org The coordination sphere of the lithium ion is composed of oxygen atoms from the carboxylate groups and any coordinated solvent molecules. The Li-O bond distances are typically in the range of 1.9 to 2.2 Å. iaea.org

For example, in a lithium pyrazine-2,3,5,6-tetracarboxylate complex, the lithium ion displays a distorted trigonal bipyramidal geometry, with its equatorial plane formed by nitrogen and oxygen atoms from the ligand. iucr.org In various lithium 1,3,5-benzenetricarboxylate complexes, the lithium atoms are found in distorted tetrahedral environments, coordinated by carboxylate oxygen atoms and water molecules. mdpi.com

Interactive Data Table: Coordination Environment in Analogous Lithium Carboxylates

| Compound | Li⁺ Coordination Number | Coordination Geometry | Coordinating Atoms | Li-O/N Bond Length Range (Å) | Ref. |

| Lithium Pyrazine-2,5-dicarboxylate complex | 5 | Distorted Trigonal Bipyramidal | N, O | 1.958(3) - 2.332(4) | iaea.org |

| Lithium 1,3,5-benzenetricarboxylate hexahydrate | 4 | Tetrahedral | O | 1.856(4) - 2.111(4) | mdpi.com |

| Lithium 3-(3,4-dihydroxyphenyl)propenoate hydrate | 4 | Nearly Tetrahedral | O | Not specified | iucr.org |

| Lithium Benzoate/L-proline Cocrystal | 4 | Tetrahedral | O | Not specified | google.com |

Investigation of Intermolecular Interactions within the Crystal Lattice

The stability and packing of the crystal lattice are governed by a variety of intermolecular interactions.

Halogen Bonding and π-π Stacking Interactions

The presence of a chlorine atom on the benzoate ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom. dntb.gov.uaacs.org In the crystal structures of other chlorobenzoate compounds, Cl···O or Cl···N interactions have been observed to play a significant role in directing the supramolecular assembly. dntb.gov.uaresearchgate.net

Furthermore, the aromatic nature of the benzoate ring allows for π-π stacking interactions. acs.orgnih.gov These interactions, where the electron clouds of adjacent aromatic rings interact favorably, are a common feature in the crystal packing of aromatic compounds and contribute to the stability of the crystal lattice. nih.goviucr.org The relative orientation of the stacked rings can vary, leading to different packing motifs. nih.gov For this compound, it is highly probable that both halogen bonding involving the chlorine atom and π-π stacking of the benzene (B151609) rings would be key features of its supramolecular architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, providing information about the conjugated system and potential charge transfer interactions. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the 4-chlorobenzoate anion. The aromatic ring and the carboxylate group constitute a conjugated system, leading to π → π* transitions. researchgate.net The presence of the chlorine atom and the oxygen atoms of the carboxylate group, both with non-bonding electrons, also allows for n → π* transitions. rsc.org These transitions typically occur in the ultraviolet region of the electromagnetic spectrum. rsc.org The exact wavelength and intensity of these absorption bands can be influenced by factors such as solvent polarity and conjugation. researchgate.net For example, UV-visible spectrophotometry has been used to identify intermediates during the degradation of 4-chlorobenzoate, indicating its utility in tracking changes to the molecule's electronic structure. researchgate.net

Ligand field theory, which describes d-d electronic transitions, is not applicable to this compound as lithium is an s-block element with no d-electrons. However, the possibility of charge-transfer transitions exists. These transitions, which can be much stronger than other types of electronic transitions, involve the transfer of an electron from a metal-centered orbital to a ligand-centered orbital (MLCT) or vice versa (LMCT). uzh.ch For this compound, a ligand-to-metal charge transfer (LMCT) from the π-system of the 4-chlorobenzoate anion to the lithium ion could be considered, although such transitions are generally weak for alkali metals. More prominent would be intramolecular charge transfer within the 4-chlorobenzoate anion itself.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) is a particularly suitable technique for analyzing polar compounds like this compound. researchgate.netchromatographyonline.com ESI is a soft ionization method that allows for the generation of ions directly from a solution, making it ideal for non-volatile molecules. researchgate.net

In the analysis of this compound, ESI-MS would be expected to produce ions corresponding to the 4-chlorobenzoate anion [C₇H₄ClO₂]⁻. It is also common in ESI-MS to observe the formation of adducts. These adducts can form with solvent molecules or other species present in the solution. The technique is highly sensitive and can be coupled with liquid chromatography (LC-MS/MS) for the separation and identification of components in complex mixtures. science.govnih.gov Analysis of related compounds has demonstrated the utility of ESI-MS in identifying major ions in solution and characterizing complex structures. uu.nl

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₇H₄ClLiO₂. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ⁷Li, and ¹⁶O). HRMS analysis, often using techniques like Electrospray Ionization (ESI), would measure the mass of the intact molecule or a related ion. beilstein-journals.org

The confirmation process involves comparing the experimentally measured exact mass with the theoretically calculated mass. A small mass error, typically in the range of parts per million (ppm), provides high confidence in the assigned molecular formula. While direct HRMS data for this compound is not widely published, the analysis of its parent acid, 4-chlorobenzoic acid (C₇H₅ClO₂), is common. smolecule.comhmdb.ca The exact mass of the [M-H]⁻ ion of 4-chlorobenzoic acid would be measured and compared to its theoretical value to confirm the C₇H₄ClO₂⁻ portion of the lithium salt.

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Notes |

|---|---|---|---|

| This compound | C₇H₄³⁵ClLiO₂ | 162.0036 | Calculation based on most abundant isotopes. |

| 4-chlorobenzoic acid [M-H]⁻ ion | C₇H₄³⁵ClO₂⁻ | 154.9899 | Represents the anion part of the salt. nih.gov |

| 4-chlorobenzoic acid [M+H]⁺ ion | C₇H₆³⁵ClO₂⁺ | 157.0051 | Protonated molecule of the parent acid. rsc.org |

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful surface-sensitive techniques used to probe the elemental composition, chemical states, and local atomic structure of materials. mdpi.comthermofisher.com XPS provides quantitative information about the elements present on the top few nanometers of a surface and their chemical (oxidation) states. thermofisher.comnih.gov XAS, on the other hand, is element-specific and provides detailed information about the local coordination environment and oxidation state of the absorbing atom by analyzing how it absorbs X-rays at and above an absorption edge. mdpi.comnih.gov These methods are particularly valuable for characterizing materials like this compound, especially in applications such as battery electrodes where surface and interfacial chemistry govern performance. thermofisher.comchemrxiv.orgdiva-portal.org

Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is used to perform a quantitative analysis of the elemental and chemical states on a material's surface. thermofisher.com In this technique, a sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment or oxidation state.

For this compound, an XPS survey scan would identify the presence of Lithium (Li), Carbon (C), Oxygen (O), and Chlorine (Cl) on the surface. High-resolution scans of the individual element peaks would provide insight into their chemical states:

Li 1s: The peak for lithium is expected around 55-56 eV, characteristic of Li⁺ in an ionic salt environment. diva-portal.orgrsc.org Its position can shift slightly depending on the nature of the counter-ion and coordination.

O 1s: The oxygen spectrum would likely show two components: one for the oxygens in the carboxylate group (C-O-Li) and potentially a second, smaller peak at higher binding energy due to surface adsorbed oxygen or water.

C 1s: The carbon spectrum would be more complex, with distinct peaks corresponding to the different chemical environments: C-C/C-H in the benzene ring, the C-Cl bond, and the carboxylate carbon (O-C=O).

Cl 2p: The chlorine peak would appear as a doublet (2p₃/₂ and 2p₁/₂) and its binding energy would confirm its attachment to the aromatic ring.

This analysis is critical for confirming the compound's integrity on the surface and detecting any surface contamination or degradation products. mdpi.comrsc.org

Table of Compound Names

Direct Synthesis Routes

Direct methods for synthesizing lithium 4-chlorobenzoate (B1228818) typically involve the conversion of a 4-chlorobenzoic acid derivative, such as an ester or the acid itself, into the corresponding lithium salt.

Ester Transesterification Approaches with Lithium Reagents

Transesterification offers a viable route to lithium carboxylates. This process involves the conversion of an ester to another ester or, in this context, to a carboxylate salt. The reaction of methyl 4-chlorobenzoate with a lithium reagent like lithium trimethylsilanolate in a suitable solvent such as toluene (B28343) can yield lithium 4-chlorobenzoate. For instance, a reported synthesis involved the reaction of methyl 4-chlorobenzoate with lithium trimethylsilanolate at reflux in toluene, resulting in a 46% yield of this compound as a white solid. prepchem.com

Another common method for converting esters to carboxylic acids, which can then be neutralized to the lithium salt, is saponification followed by acidification. The hydrolysis of an ester using a base like lithium hydroxide (B78521) (LiOH) in a solvent mixture such as tetrahydrofuran (B95107) (THF) and water leads to the formation of the lithium carboxylate salt. researchgate.netmasterorganicchemistry.com This is a widely used and generally efficient method for obtaining carboxylic acids from their corresponding esters. researchgate.netrsc.org

Acid-Base Neutralization Reactions with Lithium Hydroxide

The most straightforward method for the synthesis of this compound is the direct acid-base neutralization of 4-chlorobenzoic acid with lithium hydroxide. youtube.comlibretexts.orglibretexts.org This reaction is typically carried out in an aqueous solution or a mixture of solvents. The carboxylic acid proton is transferred to the hydroxide ion, forming water and the lithium carboxylate salt. youtube.comebsco.com

This method is advantageous due to its simplicity, high yield, and the ready availability of the starting materials. The reaction of 2-chlorobenzoic acid with lithium hydroxide monohydrate has been employed in the synthesis of 2-arylthiobenzoic acids, where the in-situ formation of lithium 2-chlorobenzoate (B514982) is a key step. google.com Similarly, lithium hydroxide is used for the final hydrolysis step in the synthesis of various complex benzoic acid derivatives. nih.govresearchgate.net The general reaction is as follows:

Cl-C₆H₄-COOH + LiOH → Cl-C₆H₄-COOLi + H₂O

The resulting this compound can then be isolated by evaporating the solvent.

Organolithium Reaction Pathways

Organolithium reagents play a crucial role in modern organic synthesis, enabling the functionalization of aromatic rings through various mechanisms. These pathways offer routes to substituted benzoic acids, which can then be converted to their lithium salts.

Regioselective Metalation of Halobenzoic Acids with Alkyllithium Bases

The deprotonation of an aromatic ring by a strong base, known as metalation, is a powerful tool for creating a carbon-nucleophile. In the case of halobenzoic acids, the position of metalation can be directed by the substituents on the ring. The treatment of 4-chlorobenzoic acid with alkyllithium bases like sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures (around -78°C) leads to preferential metalation at the position adjacent (ortho) to the carboxylate group. nih.govresearchgate.net This regioselectivity is attributed to the directing effect of the carboxylate group. researchgate.netunblog.fr

Conversely, using a different base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), can reverse this selectivity, leading to metalation at the position adjacent to the halogen. researchgate.netthieme-connect.de This highlights the ability to control the regioselectivity of the metalation by carefully choosing the base. researchgate.netthieme-connect.de

Table 1: Regioselectivity in the Metalation of 4-Chlorobenzoic Acid

| Base | Predominant Metalation Position |

| s-BuLi | Ortho to Carboxylate |

| t-BuLi | Ortho to Carboxylate |

| LTMP | Ortho to Chlorine |

Complex-Induced Proximity Effect (CIPE) in Directed Lithiation

The directing effect of certain functional groups in ortho-lithiation reactions is often explained by the Complex-Induced Proximity Effect (CIPE). unblog.frbenthamopenarchives.com This theory posits that the organolithium reagent first forms a complex with a Lewis basic directing group on the aromatic ring. benthamopenarchives.comwikipedia.org This pre-complexation brings the strong base into close proximity to the ortho-protons, facilitating their removal. benthamopenarchives.comresearchgate.net

For benzoic acids, the carboxylate group can act as a potent directing metalation group (DMG). wikipedia.orgresearchgate.net The organolithium base coordinates with the lithium carboxylate, leading to deprotonation at the ortho position. unblog.frresearchgate.net This mechanism explains the observed regioselectivity in the lithiation of benzoic acid and its derivatives. benthamopenarchives.comacs.org The formation of a pre-lithiation complex is a key step that governs the rate and regioselectivity of the reaction. benthamopenarchives.com

Nucleophilic Aromatic Substitution (SNAr) with Organolithium Reagents

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. uomustansiriyah.edu.iqlibretexts.org This reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com While aryl halides are generally unreactive towards nucleophiles, SNAr can occur under specific conditions, such as with highly activated substrates or very strong nucleophiles like organolithium reagents. sinica.edu.twpressbooks.pubacsgcipr.org

In the context of synthesizing derivatives related to this compound, an organolithium reagent could potentially act as a nucleophile to displace the chlorine atom on a suitably activated 4-chlorobenzoate derivative. However, the reactivity order for leaving groups in SNAr reactions with organolithium reagents is often F > Cl > Br > I, which is the reverse of the typical order for SNAr with other nucleophiles. sinica.edu.tw This is because the reaction mechanism can involve an elimination-addition pathway through a benzyne (B1209423) intermediate, where the acidity of the ortho-proton is the determining factor. sinica.edu.tw

The reaction of chloro(2,3,7,8,12,13,17,18‐octaethylporphyrinato)rhodium(III) with various organolithium reagents has been reported, although this proceeded through substitution at the metal center rather than a direct SNAr on a porphyrin ring. nih.gov Generally, SNAr reactions provide a pathway to functionalize aromatic rings and can be used to synthesize a variety of substituted benzoic acids. d-nb.infod-nb.info

Lithium-Halogen Exchange Reactions in Precursor Synthesis

Lithium-halogen exchange is a powerful and rapid organometallic reaction used in the synthesis of various organolithium reagents, which are valuable precursors for creating a wide range of organic compounds. harvard.edu This reaction is particularly relevant in the synthesis of functionalized aromatic compounds. In the context of precursors to this compound or related structures, a lithium-halogen exchange can be employed to introduce a lithium atom onto an aromatic ring, which can then be carboxylated.

For instance, a common strategy involves the reaction of an aryl halide, such as 1-bromo-4-chlorobenzene, with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. wwu.edu The exchange between the halogen (bromine, in this case) and lithium is typically very fast, proceeding with retention of the halide's original position on the aromatic ring. harvard.edu

The resulting aryllithium species, 4-chlorophenyllithium, is a potent nucleophile. To form the corresponding carboxylic acid, this intermediate is reacted with carbon dioxide (CO2), often from dry ice, followed by an acidic workup. The carboxylic acid can then be converted to its lithium salt, this compound, by reaction with a lithium base like lithium hydroxide.

Research has also explored the direct metalation of halobenzoic acids. For example, 4-chlorobenzoic acid can be metalated at the position adjacent to the carboxylate group using reagents like s-butyllithium or t-butyllithium. researchgate.net However, achieving regioselectivity can be challenging. The choice of the organolithium reagent and reaction conditions is critical to control the position of lithiation and avoid unwanted side reactions. researchgate.netacs.org

The reactivity of the halogen is a key factor, with iodides being more reactive than bromides, and chlorides being generally unreactive in exchange reactions. harvard.edu The choice of solvent and temperature also plays a crucial role in the success of these reactions, with low temperatures (e.g., -78°C) typically required to maintain the stability of the organolithium intermediates. harvard.eduwwu.edu

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound and other metal carboxylates aims to create more environmentally benign and efficient processes. jocpr.comum-palembang.ac.id Key considerations include the use of safer solvents, maximizing atom economy, and improving reaction efficiency. um-palembang.ac.id

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. um-palembang.ac.id For the synthesis of metal carboxylates, several alternative strategies have been explored.

Solvent-Free Synthesis (Mechanochemistry): Mechanochemical methods, such as manual grinding or ball milling, offer a promising solvent-free route for the synthesis of metal carboxylates. ijisrt.commdpi.com These reactions are performed by grinding solid reactants together, often at room temperature, which can lead to shorter reaction times and reduced energy consumption. mdpi.com This approach has been successfully used to synthesize various metal-carboxylate complexes and can be more sustainable than traditional solution-based methods. ijisrt.commdpi.com For example, the manual grinding of a metal precursor with a carboxylic acid can yield the desired metal carboxylate directly, eliminating the need for solvents. mdpi.com While direct solvent-free synthesis of this compound is not widely documented, the principles are applicable. One challenge with using carboxylic acids in solvent-free synthesis is their often high melting points, but the formation of organic cocrystals can lower the melting point, making the reaction more feasible. figshare.comacs.org

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Synthesizing metal carboxylates in an aqueous phase is an attractive option. For example, 4-chlorobenzoyl Coenzyme A has been synthesized in an aqueous solution of ddH2O by reacting the CoA lithium salt with a molar excess of 4-chlorobenzoic acid, with the pH maintained using lithium hydroxide. nih.gov This demonstrates the feasibility of using water as a reaction medium for related syntheses.

Atom Economy: Developed by Barry Trost, atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. skpharmteco.comrsc.org The goal is to design synthetic routes that maximize this incorporation, thereby minimizing waste. jocpr.comskpharmteco.com

For the synthesis of this compound, the traditional method involves the reaction of 4-chlorobenzoic acid with lithium hydroxide:

C7H5ClO2 + LiOH → C7H4ClLiO2 + H2O

Supramolecular Chemistry and Non Covalent Interactions

Host-Guest Chemistry and Encapsulation Phenomena

Formation of Cocrystals and Molecular Salts

There is no specific research available on the formation of cocrystals or molecular salts involving lithium 4-chlorobenzoate (B1228818). While the crystal engineering of ionic cocrystals is an active area of research for other lithium salts, such as lithium salicylate and lithium 4-methoxybenzoate, similar studies have not been reported for the 4-chloro-substituted analogue. Therefore, no experimental data, structural details, or research findings on cocrystals or molecular salts of lithium 4-chlorobenzoate can be provided.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure and properties of molecules. researchgate.net For Lithium 4-chlorobenzoate (B1228818), DFT calculations elucidate its geometry, vibrational modes, electronic behavior, and reactivity. These calculations are typically performed in the gas phase or with implicit solvent models to simulate solution environments. scielo.org.mx

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.net For the 4-chlorobenzoate anion, DFT calculations would determine key bond lengths, bond angles, and dihedral angles. The interaction with the lithium cation (Li⁺) introduces changes to the geometry of the carboxylate group due to ionic bonding.

Once the geometry is optimized, a vibrational frequency analysis can be performed. chemrxiv.org This calculation predicts the infrared (IR) and Raman spectroscopic signatures of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Table 1: Illustrative Optimized Geometric Parameters for 4-Chlorobenzoate Anion This table presents hypothetical, yet chemically reasonable, data for illustrative purposes as specific computational results for Lithium 4-chlorobenzoate were not found in the provided search results.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C=O | 1.26 Å |

| Bond Length | C-O | 1.28 Å |

| Bond Angle | O-C-O | 125° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com A large gap suggests high stability, while a small gap indicates that the molecule is more easily excited and reactive. mdpi.com For this compound, the HOMO is typically localized on the electron-rich carboxylate group and the chlorine atom, while the LUMO is distributed over the aromatic ring's π* anti-bonding orbitals.

The Molecular Electrostatic Potential (MEP) is another crucial tool that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov It provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. amanote.comresearchgate.net For the 4-chlorobenzoate anion, the MEP would show a region of high negative potential (typically colored red) around the carboxylate oxygen atoms, indicating the most likely sites for interaction with the Li⁺ cation and other electrophiles. The chlorine atom and the aromatic ring would also influence the potential distribution.

Table 2: Representative Frontier Orbital Energies This table contains illustrative data based on typical values for similar aromatic carboxylates.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

For understanding site-specific reactivity, local descriptors such as the Fukui function are employed. ias.ac.inkomorowski.edu.pl The Fukui function indicates the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. nih.gov It helps identify the most likely sites for nucleophilic, electrophilic, and radical attacks. scielo.org.mx For the 4-chlorobenzoate anion, Fukui function analysis would likely confirm that the carboxylate oxygens are the primary sites for electrophilic attack, while specific carbon atoms on the aromatic ring might be susceptible to nucleophilic attack.

Quantum chemical calculations are widely used to predict various spectroscopic parameters.

IR Spectroscopy: As mentioned, vibrational frequency calculations yield theoretical IR spectra, showing the frequencies and intensities of vibrational modes. For this compound, characteristic peaks would include the symmetric and asymmetric stretching of the carboxylate group, C-Cl stretching, and various aromatic C-H and C-C vibrations. mdpi.com

NMR Spectroscopy: Theoretical NMR chemical shifts (e.g., ¹H, ¹³C, ⁷Li) can be calculated and are highly valuable for structure elucidation. Calculations for Lithium 4-methoxybenzoate, a related compound, have shown excellent correlation between computed and experimental chemical shifts. scholaris.ca

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption spectrum. For 4-chlorobenzoate, these transitions would primarily be of π → π* character within the aromatic system.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of large systems over time. arxiv.org MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into dynamic processes in condensed phases. researchgate.netrsc.org

In solution, the lithium ion of this compound is surrounded by solvent molecules, forming a solvation shell. The structure and dynamics of this shell are crucial for understanding the compound's properties in applications like electrolytes. nih.govresearchgate.netsemanticscholar.org MD simulations can reveal the coordination number of Li⁺ (the number of solvent molecules in its first solvation shell), the distances between the ion and solvent molecules, and the residence time of solvent molecules within the shell. researchgate.netrsc.orgsemanticscholar.org

Furthermore, MD simulations are instrumental in elucidating ion transport mechanisms. lidsen.comrsc.orgdntb.gov.uafz-juelich.de By tracking the trajectories of ions over time, properties like diffusion coefficients and ionic conductivity can be calculated. mdpi.com These simulations can show how Li⁺ ions move through the solvent, either as individual solvated ions or through more complex mechanisms involving ion pairs with the 4-chlorobenzoate anion. This understanding is fundamental for designing electrolytes with optimal performance for applications such as lithium-ion batteries. lidsen.com

Interfacial Phenomena Modeling in Material Systems

The study of interfacial phenomena is crucial for understanding the performance and degradation of advanced materials. In the context of lithium-ion batteries, for instance, the formation of a solid-electrolyte interphase (SEI) on the anode is a critical process that governs battery life and safety. dntb.gov.ua Computational modeling provides a molecular-level view of these interfaces, which is often inaccessible through experimental techniques alone.

Multiscale modeling approaches, which combine quantum mechanics, classical molecular dynamics, and mesoscopic level theories, are employed to investigate these complex interfacial problems. publicnow.com These simulations can elucidate the role of this compound in SEI formation, including its nucleation and growth, and how it might influence the deposition of lithium metal, a key factor in dendrite formation. publicnow.com The insights gained from such models can guide the design of materials with improved stability and performance.

Table 1: Key Interfacial Phenomena and Modeling Approaches

| Interfacial Phenomenon | Modeling Technique | Key Insights |

|---|---|---|

| Solid-Electrolyte Interphase (SEI) Formation | Ab initio molecular dynamics, Classical molecular dynamics | Nucleation and growth mechanisms, chemical composition of the SEI, influence of electrolyte components. publicnow.com |

| Lithium Dendrite Growth | Mesoscopic modeling, First-principles simulations | Impact of electrostatic potential, role of surface diffusion barriers, strategies for dendrite mitigation. publicnow.com |

| Adsorption on Electrode Surfaces | Quantum Mechanics/Molecular Mechanics (QM/MM) | Binding energies, orientation of molecules at the surface, charge transfer processes. |

Advanced Computational Methodologies

Ab Initio Molecular Dynamics (AIMD)

Ab initio molecular dynamics (AIMD) is a powerful computational method that allows for the simulation of molecular systems from first principles, without the need for empirical parameters. nih.gov In AIMD, the forces on the atoms are calculated "on the fly" using quantum mechanical methods, typically density functional theory (DFT). nih.gov This approach is particularly well-suited for studying systems where chemical reactions, bond breaking, and bond formation are important, such as at the electrode-electrolyte interface in batteries. nih.govresearchgate.net

For this compound, AIMD simulations can provide a detailed picture of its behavior at the atomic level. For example, AIMD can be used to study the solvation structure of the lithium ion and the 4-chlorobenzoate anion in different electrolyte solvents. acs.orgnih.gov Understanding the solvation shell is crucial, as it governs the mobility of the ions and their reactivity. AIMD simulations have been instrumental in revealing the dynamics of the lithium ion solvation shell in carbonate-based electrolytes, showing that the arrangement of solvent molecules directly coordinating the lithium ion is a key factor in electrolyte performance. acs.orgnih.gov

Furthermore, AIMD can be employed to investigate the decomposition mechanisms of the 4-chlorobenzoate anion at electrode surfaces, which is a critical aspect of SEI formation. researchgate.net By simulating the explicit interface between an electrode material (e.g., graphite) and an electrolyte containing this compound, AIMD can identify the initial reaction steps and the resulting decomposition products. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. escholarship.org The fundamental principle of QSPR is that the structural features of a molecule determine its physicochemical properties. escholarship.org By establishing a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and a specific property, QSPR models can be used to predict that property for new, untested compounds. escholarship.org

In the context of this compound, QSPR modeling could be a valuable tool for predicting a range of important properties without the need for extensive experimental measurements. For example, a QSPR model could be developed to predict the solubility of this compound in various organic solvents, which is a critical parameter for its application in electrolytes. nih.gov Other properties that could be targeted by QSPR models include melting point, thermal stability, and electrochemical stability window.

The development of a QSPR model typically involves the following steps:

Data Set Collection: A dataset of molecules with known experimental values for the property of interest is compiled.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can encode information about the molecule's topology, geometry, and electronic structure.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to select the most relevant descriptors and build a mathematical model that correlates the descriptors with the property. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical techniques, including cross-validation and external validation with a separate test set of molecules. researchgate.net

Table 2: Hypothetical QSPR Model for Predicting Solubility of Lithium Salts in Propylene Carbonate

| Compound | Molecular Descriptor 1 (e.g., Polar Surface Area) | Molecular Descriptor 2 (e.g., Molecular Weight) | Predicted Solubility (log S) |

|---|---|---|---|

| Lithium Acetate (B1210297) | 37.3 | 65.99 | -1.5 |

| Lithium Propionate | 37.3 | 79.02 | -1.8 |

| Lithium Butyrate | 37.3 | 93.05 | -2.1 |

| This compound | 37.3 | 162.57 | -3.5 (Predicted) |

This table is for illustrative purposes only and does not represent real experimental or calculated data.

Force Field Development for this compound Systems

While AIMD provides a high level of accuracy, it is computationally expensive and is typically limited to relatively small systems and short simulation times. nih.gov For large-scale simulations of material systems containing this compound, classical molecular dynamics (MD) simulations are a more feasible approach. nih.gov However, the accuracy of classical MD simulations is entirely dependent on the quality of the force field used to describe the interactions between atoms. escholarship.org

A force field is a set of mathematical functions and parameters that define the potential energy of a system of atoms as a function of their positions. For a system containing this compound, a dedicated force field would need to be developed to accurately model its behavior. This process, known as parameterization, involves carefully tuning the force field parameters to reproduce experimental data or results from high-level quantum mechanical calculations.

The development of a force field for a this compound system would typically involve the following steps:

Defining the Functional Form: Choosing the mathematical functions to describe the bonded (e.g., bond stretching, angle bending, dihedral torsions) and non-bonded (e.g., van der Waals and electrostatic) interactions.

Parameterizing Bonded Terms: The parameters for the bonded interactions are often determined from quantum mechanical calculations on small, representative fragments of the molecule.

Parameterizing Non-Bonded Terms: The non-bonded parameters, particularly the partial atomic charges, are crucial for accurately describing intermolecular interactions. These are often derived from quantum mechanical calculations of the electrostatic potential.

Validation: The developed force field is then validated by performing MD simulations and comparing the calculated properties (e.g., density, heat of vaporization, radial distribution functions) with experimental data or results from AIMD simulations.

Polarizable force fields, which explicitly account for the induction effects, can offer improved accuracy for systems with significant charge transfer and electrostatic interactions, such as those involving lithium ions. The development of a robust and transferable force field is a critical step towards enabling large-scale, predictive simulations of materials containing this compound.

Table 3: Typical Components of a Force Field for a this compound System

| Interaction Type | Functional Form (Example) | Parameters to be Determined |

|---|---|---|

| Bond Stretching | Harmonic potential: E = k(r - r₀)² | Force constant (k), equilibrium bond length (r₀) |

| Angle Bending | Harmonic potential: E = k(θ - θ₀)² | Force constant (k), equilibrium angle (θ₀) |

| Dihedral Torsion | Periodic function: E = Σ Vₙ[1 + cos(nφ - δ)] | Barrier height (Vₙ), periodicity (n), phase shift (δ) |

| van der Waals | Lennard-Jones potential: E = 4ε[(σ/r)¹² - (σ/r)⁶] | Well depth (ε), collision diameter (σ) |

Analytical Methodologies for Lithium 4 Chlorobenzoate Analysis

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of the components within a mixture. In the analysis of Lithium 4-chlorobenzoate (B1228818), both High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) play crucial roles in assessing its purity, studying its degradation, and quantifying its constituent ions.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for assessing the purity of pharmaceutical compounds and for monitoring the formation of degradation products. A well-designed forced degradation study is necessary to demonstrate that an analytical method can adequately assess the stability of drug substances. chromatographyonline.com

For the analysis of Lithium 4-chlorobenzoate, a stability-indicating HPLC method would be developed to separate the parent compound from any potential impurities or degradation products. ijpsonline.com The development of such a method involves a systematic approach to select the appropriate column, mobile phase, and detection parameters to achieve optimal separation.

Methodology:

A reversed-phase HPLC method is commonly employed for the analysis of organic compounds like 4-chlorobenzoic acid. The separation is typically achieved on a C18 column where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

Column: A common choice would be a C18 column (e.g., 150 x 4.6 mm, 2.6 µm particle size). ijpsonline.com

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) at pH 3) and an organic solvent (e.g., acetonitrile) is often used to achieve good resolution of all components. ijpsonline.com

Detection: A photodiode array (PDA) detector is highly effective as it can monitor the absorbance over a wide range of wavelengths, providing spectral information that can help in the identification of unknown peaks and in assessing peak purity. chromatographyonline.com

Purity Assessment:

To assess the purity of a this compound sample, a solution of the compound is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to 4-chlorobenzoate and potentially smaller peaks representing impurities. The area of each peak is proportional to the concentration of the corresponding component. The purity is then calculated by dividing the area of the main peak by the total area of all peaks.

Degradation Studies:

Forced degradation studies are conducted to understand the stability of the molecule under various stress conditions such as acid, base, oxidation, heat, and light. ijpsonline.com Solutions of this compound are subjected to these conditions for a defined period. The stressed samples are then analyzed by the developed HPLC method to identify and quantify any degradation products that have formed. This information is crucial for determining the intrinsic stability of the drug substance and for developing stable formulations.

Below is a hypothetical data table illustrating the results of a forced degradation study on this compound.

| Stress Condition | % Assay of this compound | % Total Impurities |

| Control | 99.8 | 0.2 |

| Acid (0.1 M HCl, 72h, 25°C) | 87.5 | 12.5 |

| Base (0.01 M NaOH, 24h, 25°C) | 92.3 | 7.7 |

| Oxidative (3% H2O2, 48h, 25°C) | 95.1 | 4.9 |

| Thermal (60°C, 7 days) | 98.2 | 1.8 |

| Photolytic (UV light, 7 days) | 99.1 | 0.9 |

Ion Chromatography for Lithium and Chloride Ion Quantification

Ion Chromatography (IC) is a powerful and versatile technique for the separation and quantification of ionic species. It is particularly well-suited for the simultaneous determination of multiple ions in a single analysis. lcms.cz In the context of this compound, IC can be used to accurately quantify the lithium and chloride ions.

This technique offers a significant improvement over older methods like flame photometry, as it is automated, faster, and uses an aqueous mobile phase. lcms.cz Modern Reagent-Free™ Ion Chromatography (RFIC™) systems further simplify the method and enhance reproducibility by electrolytically generating the eluent. lcms.czthermofisher.cn

Methodology for Lithium Ion Quantification:

For the determination of lithium, a cation-exchange column is used. The separation is based on the affinity of the cations for the stationary phase.

Column: A cation-exchange column, such as a Dionex IonPac CS12A-5µm or CS16, is suitable for the separation of alkali metals. lcms.czthermofisher.cn

Eluent: An electrolytically generated methanesulfonic acid (MSA) eluent is commonly used. lcms.czthermofisher.cn

Detection: Suppressed conductivity detection is the standard for ion chromatography, providing high sensitivity and a stable baseline. lcms.cz

Methodology for Chloride Ion Quantification:

For the determination of chloride, an anion-exchange column is employed.

Column: An anion-exchange column, such as the Metrosep A Supp 5–250/4.0, can be used to separate various anions. lcms.cz

Eluent: A suitable eluent, such as a carbonate/bicarbonate buffer, is used to elute the anions from the column.

Detection: Similar to cation analysis, suppressed conductivity detection is typically used.

The following table shows representative data for the quantification of lithium and chloride in a sample of this compound using Ion Chromatography.

| Ion | Retention Time (min) | Peak Area | Concentration (mg/L) |

| Lithium (Li+) | 4.2 | 12583 | 10.5 |

| Chloride (Cl-) | 5.8 | 8745 | 7.3 |

Atomic Spectroscopic Methods for Lithium Quantification

Atomic spectroscopy techniques are highly sensitive methods used for the elemental analysis of samples. For the quantification of lithium in this compound, several atomic spectroscopic methods are applicable, each with its own advantages and limitations. These methods involve the atomization of the sample, followed by the measurement of the absorption or emission of radiation by the atoms.

Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for the determination of trace to major concentrations of elements in a variety of samples. scholarsresearchlibrary.comresearchgate.net The sample, in liquid form, is introduced into a high-temperature argon plasma (6,000-10,000 K) which desolvates, vaporizes, atomizes, and excites the atoms. researchgate.netunil.ch The excited atoms then emit light at characteristic wavelengths, and the intensity of this emitted light is directly proportional to the concentration of the element in the sample. kingston.ac.uk

Sample Preparation:

A solid sample of this compound would first need to be accurately weighed and dissolved in a suitable solvent, typically deionized water or a dilute acid, to a known volume.

Analytical Parameters:

Wavelength: The most sensitive and interference-free emission line for lithium is typically selected for analysis.

Plasma Conditions: The RF power and argon gas flow rates are optimized to ensure complete atomization and excitation of the lithium atoms.

ICP-OES offers several advantages, including high sensitivity, a wide linear dynamic range, and the ability to perform multi-element analysis simultaneously. scholarsresearchlibrary.comunil.ch

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an even more sensitive technique than ICP-OES, capable of detecting elements at parts-per-trillion levels. mdpi.com Similar to ICP-OES, the sample is introduced into an argon plasma, but in ICP-MS, the ions produced in the plasma are then introduced into a mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector counts the number of ions for each isotope.

The high sensitivity of ICP-MS makes it particularly useful for determining trace amounts of lithium. mdpi.com Germanium is often used as an internal standard to correct for matrix effects and instrumental drift. mdpi.comnih.gov

Key Features:

High Sensitivity: Capable of detecting very low concentrations of lithium.

Isotopic Analysis: Can differentiate between the isotopes of lithium (⁶Li and ⁷Li). cug.edu.cn

Robustness: Modern instruments are robust and can handle a wide variety of sample matrices. mdpi.com

Flame Atomic Absorption Spectroscopy (FAAS)

Flame Atomic Absorption Spectroscopy (FAAS) is a well-established and cost-effective technique for the determination of metals. asianpubs.orgnih.gov In FAAS, a solution of the sample is aspirated into a flame (typically air-acetylene), where it is atomized. nemi.gov A light beam from a hollow cathode lamp containing lithium is passed through the flame. The lithium atoms in the flame absorb light at a specific wavelength (670.8 nm for lithium), and the amount of light absorbed is proportional to the concentration of lithium in the sample. nih.gov

Interferences:

FAAS can be subject to chemical and ionization interferences. For instance, high concentrations of other alkali metals, such as sodium and potassium, can interfere with the analysis. asianpubs.orgnemi.gov To mitigate these interferences, an ionization suppressant, such as a potassium salt, is often added to both the standards and the samples. nih.gov

The following table provides a comparison of the typical performance characteristics of ICP-OES, ICP-MS, and FAAS for lithium analysis.

| Analytical Technique | Typical Detection Limit | Linear Dynamic Range | Throughput | Interferences |

| ICP-OES | 1-10 µg/L | 4-6 orders of magnitude | High | Spectral and matrix effects |

| ICP-MS | 0.01-0.1 µg/L | 6-8 orders of magnitude | High | Isobaric and polyatomic interferences |

| FAAS | 10-100 µg/L | 2-3 orders of magnitude | Moderate | Chemical and ionization interferences |

Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS)

Graphite Furnace Atomic Absorption Spectroscopy (GFAAS), also known as Electrothermal Atomic Absorption Spectroscopy (ETAAS), is a highly sensitive analytical technique used for determining the concentration of elements in a sample, often at trace and ultra-trace levels (down to µg/L). nih.gov The technique is based on the principle that free atoms in the ground state can absorb light of a specific wavelength. researchgate.net In GFAAS, a small volume of the sample is introduced into a graphite tube, which is then heated in a programmed sequence to dry the sample, ash the organic matrix, and finally atomize the element of interest. elementalmicroanalysis.comnih.gov The absorption of light by the atomized element is proportional to its concentration in the sample. nist.gov

For the analysis of this compound, GFAAS is particularly well-suited for the precise quantification of the lithium content. The organic benzoate (B1203000) portion of the molecule is destroyed during the ashing step, leaving the lithium ions to be atomized at a high temperature. researchgate.net

Detailed Research Findings:

The determination of lithium by GFAAS requires careful optimization of the temperature program to ensure complete removal of the organic matrix without losing the analyte before the atomization step. A chemical modifier is often used to stabilize the analyte at higher temperatures. upr.edu For lithium analysis in organic matrices, nitric acid is a common and effective modifier, aiding in the decomposition of the organic components and reducing chloride interference. researchgate.net

The optimized temperature program for lithium determination in a complex matrix typically involves:

Drying Step: A gentle ramp to a temperature around 100-120 °C to evaporate the solvent.

Pyrolysis (Ashing) Step: The temperature is increased to a range of 400-800 °C. nih.gov This stage is critical for the thermal decomposition of the 4-chlorobenzoate matrix.

Atomization Step: A rapid increase in temperature to a high level, typically around 2500-2700 °C, to vaporize and atomize the lithium for measurement. researchgate.netchemrxiv.org

The analytical wavelength for lithium is 670.8 nm. chemrxiv.org The use of a Zeeman background correction system is often employed to minimize spectral interferences that can arise from the complex matrix during atomization. scienceopen.com The table below illustrates a typical set of instrumental parameters for the GFAAS analysis of lithium.

Table 1: Illustrative GFAAS Instrumental Parameters for Lithium Analysis

| Parameter | Value |

| Wavelength | 670.8 nm |

| Slit Width | 0.7 nm |

| Lamp Current | 10 mA |

| Injection Volume | 20 µL |

| Carrier Gas | Argon |

| Pyrolysis Temperature | 800 °C |

| Atomization Temperature | 2700 °C |

| Chemical Modifier | 3.5% HNO₃ |

Note: These parameters are illustrative and may require optimization based on the specific instrument and sample matrix.

Elemental Analysis (CHN, Halogen, Metal Content)

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements like halogens and metals in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₇H₄ClLiO₂), elemental analysis provides a direct measure of its composition.

The analysis is typically performed using an automated elemental analyzer, which involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. nih.gov The combustion products (CO₂, H₂O, N₂, etc.) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. Halogen content is often determined by combustion followed by titration, while metal content can be ascertained using techniques like atomic absorption spectroscopy after acid digestion of the compound.

Detailed Research Findings:

The theoretical elemental composition of this compound can be calculated from its molecular formula (C₇H₄ClLiO₂) and the atomic weights of its constituent elements. The results of an experimental elemental analysis are then compared to these theoretical values. A close agreement, typically within a ±0.4% deviation, is widely accepted as evidence of the compound's purity and correct identification. journalssystem.com

The table below presents the theoretical elemental composition of this compound alongside a set of hypothetical experimental results that would be considered acceptable.

Table 2: Elemental Analysis Data for this compound (C₇H₄ClLiO₂)

| Element | Theoretical % | Experimental % (Example) | Deviation % |

| Carbon (C) | 51.76 | 51.98 | +0.22 |

| Hydrogen (H) | 2.48 | 2.55 | +0.07 |

| Chlorine (Cl) | 21.82 | 21.65 | -0.17 |

| Lithium (Li) | 4.27 | 4.19 | -0.08 |

| Oxygen (O) | 19.69 | 19.63 | -0.06 |

Note: The experimental values are illustrative examples that fall within the acceptable ±0.4% deviation.

Thermal Analysis (Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. google.com This technique is invaluable for studying the thermal stability and decomposition behavior of materials like this compound. The resulting TGA curve provides information about decomposition temperatures, the presence of volatile components, and the composition of the final residue. researchwithrutgers.com

For metal carboxylates, the thermal decomposition process is often complex and can occur in multiple steps. nih.gov The nature of the decomposition products depends on the metal cation and the surrounding atmosphere (e.g., inert or oxidative). nih.gov

Detailed Research Findings:

For this compound, a plausible decomposition pathway in an inert atmosphere would involve an initial stable region, followed by one or more decomposition steps. The primary decomposition would likely involve the breakdown of the 4-chlorobenzoate ligand. Given the thermal stability of lithium carbonate, it is a probable intermediate, which would then decompose at a much higher temperature to lithium oxide. The decomposition of other lithium-containing organic frameworks has been observed to begin at temperatures around 280 °C.

An illustrative TGA profile for this compound is presented in the table below, outlining the expected decomposition stages and corresponding mass losses.

Table 3: Illustrative Thermogravimetric Analysis Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 25 - 280 | < 1% | Stable compound |

| 280 - 450 | ~77% | Decomposition of the 4-chlorobenzoate ligand to form Lithium Carbonate (Li₂CO₃) |

| > 700 | ~10% | Decomposition of Lithium Carbonate to Lithium Oxide (Li₂O) |

Note: The temperature ranges and mass losses are illustrative and based on the predicted decomposition pathway and data from analogous compounds.

Advanced Materials Science Applications Non Biomedical

Role in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs can be precisely tuned by changing these building blocks.

In the synthesis of lithium-based MOFs, the organic linker is a crucial component that connects the lithium ions to form the extended framework. The 4-chlorobenzoate (B1228818) anion serves as this organic linker. Typically, the synthesis does not start with pre-formed lithium 4-chlorobenzoate but rather with its conjugate acid, 4-chlorobenzoic acid.

The general synthetic approach involves a solvothermal reaction where 4-chlorobenzoic acid and a lithium salt (such as lithium nitrate or lithium hydroxide) are dissolved in a suitable solvent, often a mixture including N,N-dimethylformamide (DMF). Upon heating, the 4-chlorobenzoic acid is deprotonated, forming the 4-chlorobenzoate linker in situ, which then coordinates with the lithium ions to assemble the final MOF structure. While direct synthesis from methyl 4-chlorobenzoate and a lithium source like lithium trimethylsilanolate can produce this compound, using the carboxylic acid precursor is common in MOF synthesis. prepchem.comgoogle.comresearchgate.net

The incorporation of a halogen atom, such as chlorine, onto the organic linker can significantly influence the resulting MOF's properties. alfa-chemistry.com The presence of the chloro- group on the benzoate (B1203000) linker can alter the framework's characteristics in several ways:

Electronic Properties and Acidity: The electronegative chlorine atom can modify the electron density of the aromatic ring and the carboxylate group. This can influence the coordination chemistry with the lithium nodes and tune the electronic properties of the framework. rsc.org

Porosity and Surface Area: The introduction of a substituent on the linker occupies space within the pores, which can lead to a decrease in the specific surface area and total pore volume compared to a non-halogenated analogue. rsc.org

Gas Adsorption Properties: Halogenation of linkers has been shown to alter the gas uptake properties of MOFs. acs.orgnih.gov Depending on the specific framework and gas molecule, the presence of chlorine can either enhance or decrease adsorption capacity by modifying the surface chemistry and pore environment. acs.org For instance, studies on isoreticular MOFs have shown that while smaller halogens like fluorine and chlorine may not significantly change the maximum molar CO2 uptake, larger halogens can considerably increase it. acs.org

Table 1: Potential Effects of Halogenated Linkers on MOF Properties

| Property | Influence of Halogen (e.g., Chlorine) Substituent | Potential Outcome for a this compound based MOF |

|---|---|---|

| Framework Topology | Alters linker geometry and interactions, potentially leading to new crystal structures. rsc.org | Formation of a unique framework structure distinct from lithium benzoate MOFs. |

| Pore Size/Volume | The bulky chlorine atom can reduce the accessible pore volume and surface area. rsc.org | Lower porosity compared to a non-halogenated analogue. |

| Chemical Stability | Can increase the robustness of the framework due to strong covalent bonds. alfa-chemistry.com | Enhanced stability in harsh chemical environments. |

| Gas Selectivity | Introduces polarity and specific interaction sites, potentially improving selective gas adsorption. alfa-chemistry.com | Improved selectivity for polar molecules like CO2 or SO2. |

Application in Energy Storage Materials Development

The development of high-performance lithium-ion and lithium-metal batteries relies heavily on the optimization of electrolyte formulations. Electrolyte additives play a critical role in enhancing battery safety, longevity, and performance.

While lithium hexafluorophosphate (LiPF6) remains the industry-standard salt, research into alternative lithium salts and additives is extensive. yacooscience.com Although specific studies detailing this compound as a primary electrolyte salt or additive are not prominent, the use of other lithium salts and carboxylate-based compounds provides context for its potential role. Lithium salts like lithium bis(oxalate)borate (LiBOB) and lithium bis(fluorosulfonyl)imide (LiFSI) are known functional additives. yacooscience.com

Carboxylate esters have been explored as co-solvents to improve the low-temperature performance of batteries. semanticscholar.org However, their high reactivity can be a challenge, often leading to unstable interfaces on the electrodes. semanticscholar.org The use of a lithium carboxylate salt like this compound as an additive could potentially leverage the carboxylate functionality to modify electrode surfaces. Its behavior would be dictated by its solubility in carbonate solvents, its electrochemical stability window, and its interaction with the electrodes.

The performance and lifespan of lithium batteries are critically dependent on the formation of a stable passivation layer on the electrode surfaces, known as the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode. researchgate.netbohrium.com Electrolyte additives are often specifically designed to decompose during the initial charging cycles to form a more robust and effective SEI/CEI layer. sigmaaldrich.com

Additives can modify the interfacial chemistry in several ways:

Film Formation: They can be preferentially reduced or oxidized on the electrode surfaces to form a protective film that prevents further decomposition of the bulk electrolyte. sigmaaldrich.comresearchgate.net

Passivation: Additives can passivate the cathode surface at high voltages, suppressing electrolyte oxidation and the dissolution of transition metal ions from the cathode material. magtech.com.cnepa.gov

SEI Composition: The decomposition products of the additive become incorporated into the SEI, altering its chemical composition, ionic conductivity, and mechanical properties. researchgate.net

In this context, a compound like this compound, if used as an additive, would be expected to participate in these interfacial reactions. The carboxylate group could be electrochemically reduced at the anode, potentially contributing to the formation of species like lithium carbonate (Li2CO3) or lithium oxalate, which are known to be beneficial SEI components. The chlorinated aromatic ring would also decompose, and its fragments could be integrated into the SEI, although the specific effects of chlorinated species on SEI stability require further investigation.

Table 2: General Functions of Electrolyte Additive Classes and Potential Role of this compound

| Additive Class | Primary Function | Example | Hypothesized Role of this compound |

|---|---|---|---|

| Unsaturated Carbonates | Forms a stable, polymer-rich SEI on graphite (B72142) anodes. | Vinylene Carbonate (VC) | Could act as a film-forming additive by decomposing at the electrode surface. The carboxylate moiety might form stable inorganic salts (e.g., Li2CO3), while the chlorinated ring could modify the organic components of the SEI/CEI. bohrium.comsigmaaldrich.com |

| Sulfur-Containing Compounds | Forms an SEI rich in sulfates/sulfites, improving ionic conductivity. | 1,3-Propane Sultone (PS) | |

| Borate-Based Lithium Salts | Forms a thermally stable, borate-rich CEI on high-voltage cathodes. | Lithium bis(oxalate)borate (LiBOB) |

Catalysis and Industrial Chemical Transformations

The catalytic applications of specific lithium salts are often tied to the properties of either the cation or the anion. While there is limited direct research on this compound as a catalyst, the functions of related lithium compounds and carboxylates in catalysis suggest potential areas of application.

Lithium compounds are known to catalyze various organic reactions:

Polymerization and Isomerization: Lithium alkoxides and phosphates have been used as catalysts in polymerization and isomerization reactions. alfachemic.com

Transesterification: Lithium-doped metal oxides can serve as effective catalysts for transesterification reactions. alfachemic.com

Carbonylation: Lithium formate (B1220265) has been employed as a source of carbon monoxide in nickel-catalyzed carboxylation reactions of aryl iodides. rsc.org

Furthermore, carboxylates have been shown to participate in catalytic cycles, for instance, by acting as electron-rich materials to accelerate the redox cycle of transition metals in certain decontamination processes. mdpi.com Given these precedents, this compound could potentially be explored as a catalyst or co-catalyst in reactions where a weak base or a specific carboxylate anion is required. The presence of the chlorine atom could also modulate its catalytic activity or selectivity compared to simple lithium benzoate.

Precursor in Organic Synthesis of Fine Chemicals

This compound serves as a valuable precursor, particularly in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The 4-chlorobenzoate anion acts as the organic linker in these frameworks.

The synthesis of MOFs is a modular process, allowing for a wide variety of structures with tunable pore sizes and active sites. In a typical solvothermal or hydrothermal synthesis, a metal salt and the organic linker are dissolved in a solvent and heated. While 4-chlorobenzoic acid is commonly used directly, the corresponding lithium salt can offer advantages in certain synthetic strategies, such as influencing the reaction pH or providing a more soluble source of the linker.

Table 1: Role of 4-chlorobenzoate in MOF Synthesis

| Feature | Description |

| Component | 4-chlorobenzoate |

| Function | Organic Linker / Ligand |

| Coordination | The carboxylate group coordinates with metal ions. |

| Resulting Structure | Forms the framework of the Metal-Organic Framework (MOF). |

| Tunability | The chloro-functional group on the benzene (B151609) ring can influence the electronic properties and functionality of the resulting MOF. |

The use of halogenated linkers like 4-chlorobenzoate can impart specific properties to the resulting MOFs, such as modified electronic characteristics or altered adsorption affinities for certain molecules.

Investigating Its Role in Catalytic Reaction Mechanisms

Alkali metal carboxylates, including lithium salts of aromatic carboxylic acids, have been identified as simple yet effective catalysts in various organic reactions. Their catalytic activity is often attributed to the cooperative effect of the cation and the carboxylate anion.

One significant area of application is in ring-opening polymerization (ROP) of cyclic esters, which is a key process for producing biodegradable polyesters. In such reactions, the alkali metal carboxylate can act as a nucleophilic initiator or a catalyst that activates the monomer. The lithium cation can coordinate with the carbonyl oxygen of the cyclic ester, making it more susceptible to nucleophilic attack. The carboxylate anion can then initiate the polymerization. The choice of the cation and the carboxylate structure can influence the polymerization rate and the properties of the resulting polymer.

While specific studies detailing the catalytic use of this compound are not abundant, the established catalytic activity of related alkali metal carboxylates provides a strong basis for its potential in this field.

Table 2: Potential Catalytic Role of this compound

| Catalytic Process | Plausible Mechanism |

| Ring-Opening Polymerization | The lithium ion acts as a Lewis acid, activating the cyclic monomer. The 4-chlorobenzoate anion can act as a nucleophilic initiator. |

| Transesterification | The carboxylate can function as a base to deprotonate an alcohol, generating a more nucleophilic alkoxide. |

| Carbon-Carbon Bond Formation | Lithium salts can influence the reactivity and selectivity in certain coupling reactions. |

Furthermore, lithium salts are known to play a role in stabilizing reactive intermediates in organic reactions. For instance, in the carboxylation of organolithium compounds, the presence of lithium salts can stabilize the resulting lithium carboxylate, preventing side reactions.

Functionalized Carbon Materials

The unique properties of the 4-chlorobenzoate anion make this compound a candidate for the functionalization of carbon nanomaterials like carbon nanotubes and graphene.

Surface Modification of Carbon Nanotubes and Other Carbonaceous Materials

Carbon nanotubes (CNTs) often require surface modification to improve their dispersion in solvents and polymer matrices, and to introduce new functionalities. Functionalization can be either covalent or non-covalent.

Covalent Functionalization: The carboxylate group of the 4-chlorobenzoate anion can potentially be used to form a covalent bond with the surface of CNTs. This typically requires prior oxidation of the CNTs to introduce carboxylic acid groups on their surface. These groups can then be converted to acyl chlorides and reacted with a suitable nucleophile, or directly coupled with other functional groups. While direct attachment of the 4-chlorobenzoate anion is less common, the principles of CNT chemistry allow for such modifications.

Non-Covalent Functionalization: A more straightforward approach for the interaction of this compound with CNTs is through non-covalent functionalization. The aromatic ring of the 4-chlorobenzoate anion can interact with the graphitic surface of CNTs via π-π stacking interactions. This type of interaction is well-documented for various aromatic molecules and is advantageous as it does not disrupt the electronic structure of the CNTs. In this scenario, the 4-chlorobenzoate anions would adsorb onto the CNT surface, with the lithium cations acting as counter-ions. This surface modification can alter the surface properties of the CNTs, potentially improving their dispersibility in certain solvents.

Interactions with Graphene and 2D Materials

Similar to carbon nanotubes, graphene and other 2D materials possess a large surface area composed of a π-electron system, making them suitable for non-covalent interactions with aromatic molecules. The interaction between this compound and graphene would likely be governed by π-π stacking between the benzene ring of the 4-chlorobenzoate and the basal plane of graphene.

Theoretical and experimental studies have shown that the adsorption of aromatic molecules can modify the electronic properties of graphene. The presence of the electron-withdrawing chlorine atom and the carboxylate group on the benzene ring of the 4-chlorobenzoate anion would influence the nature of this interaction.

Furthermore, the interaction of lithium ions with graphene is a critical aspect of lithium-ion battery technology. While the primary interaction in that context is with elemental lithium, the presence of this compound at the graphene interface could have interesting electrochemical implications. The adsorbed 4-chlorobenzoate layer could influence the formation of the solid-electrolyte interphase (SEI) layer, a crucial component for battery performance and stability.

Table 3: Summary of Interactions with Functionalized Carbon Materials

| Carbon Material | Type of Interaction | Potential Effect |

| Carbon Nanotubes | Non-covalent (π-π stacking) | Improved dispersion, surface functionalization. |

| Graphene | Non-covalent (π-π stacking) | Modification of electronic properties, influence on SEI layer formation in electrochemical applications. |

Future Research Directions and Emerging Areas

Development of Novel Synthetic Pathways with Enhanced Selectivity

While established methods exist for the synthesis of lithium 4-chlorobenzoate (B1228818), future research is focused on developing novel pathways that offer greater efficiency, selectivity, and sustainability. One current method involves the reaction of methyl 4-chlorobenzoate with lithium trimethylsilanolate. prepchem.com Another common precursor, 4-chlorobenzoic acid, is often produced by the oxidation of p-chlorotoluene. chemicalbook.com

Future synthetic explorations could focus on:

Catalytic Routes: Investigating new catalysts to improve the yield and purity of lithium 4-chlorobenzoate and its precursors. For instance, the principles of copper-catalyzed amination reactions on chlorobenzoic acids could be adapted to explore other selective C-X bond formations. orgchemres.org

Direct Synthesis: Developing methods for the direct conversion of less functionalized precursors, potentially reducing the number of synthetic steps. This could involve novel C-H activation or carboxylation techniques on chlorobenzene derivatives.

Green Chemistry Approaches: Employing more environmentally benign solvents and reagents, and designing processes that minimize waste. This includes exploring solvent-free reaction conditions or the use of aqueous media, similar to biochemical pathways where 4-chlorobenzoate is activated to 4-chlorobenzoyl Coenzyme A in water. nih.gov

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, improve safety, and facilitate scale-up production with high consistency.

A comparison of a conventional synthesis starting material and a potential alternative pathway is outlined below.

| Feature | Starting Material: 4-Chlorobenzoic Acid | Alternative Pathway Example |

| Precursor Synthesis | Oxidation of p-chlorotoluene chemicalbook.com | Direct carboxylation of 4-chlorobromobenzene |

| Lithiation Step | Reaction with a lithium base (e.g., LiOH) | Direct lithiation or Grignard formation followed by reaction with CO2 and then a lithium salt |

| Potential for Selectivity Issues | Over-oxidation or side reactions during precursor synthesis | Regioselectivity during carboxylation |

| Key Advantage | Utilizes readily available bulk chemicals | Potentially fewer steps, direct functionalization |